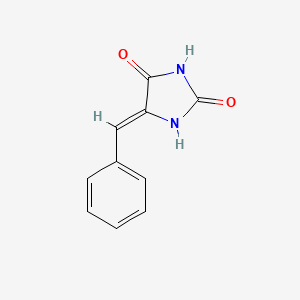

5-Benzylidenehydantoin

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-benzylideneimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSPKADQGPZFS-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244490 | |

| Record name | (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74805-60-0, 3775-01-7 | |

| Record name | (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74805-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS002667257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5Z)-5-(Phenylmethylene)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-5-Benzylideneimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, 5-(phenylmethylene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Benzylidenehydantoin and Its Derivatives

Established Reaction Pathways

The formation of 5-benzylidenehydantoin can be approached through several well-established synthetic routes. These methods can be broadly categorized into two main strategies: the condensation of a pre-formed hydantoin (B18101) ring with an appropriate aldehyde, and the construction of the substituted hydantoin ring in a single or multi-step process from acyclic precursors.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a widely employed method for the synthesis of this compound derivatives. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, hydantoin, with an aldehyde or ketone, catalyzed by a base. The reaction proceeds via a nucleophilic addition of the deprotonated active methylene group to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product.

The efficiency of the Knoevenagel condensation for synthesizing this compound is highly dependent on the choice of catalyst, solvent, and reaction temperature. A variety of catalyst systems have been explored to optimize yields and minimize reaction times.

Mixed catalyst systems have proven to be particularly effective. For instance, a combination of Urea (B33335) and p-Toluenesulfonic acid (Urea-PTSA) or Guanidine hydrochloride and triethylamine (GnHCl-TEA) in polyethylene glycol (PEG) as a solvent has been successfully utilized. nih.govchemeurope.com The Urea-PTSA system tends to provide better yields for aldehydes bearing electron-donating groups, while the GnHCl-TEA system is more suitable for aldehydes with electron-withdrawing groups and heteroaromatic aldehydes. nih.govchemeurope.com

Other basic catalysts such as piperidine (B6355638) and ammonium (B1175870) salts are also commonly used to facilitate the reaction. nih.gov The choice of solvent also plays a crucial role, with polar solvents often favoring the reaction. Research has shown that in some cases, solvent-free conditions can also be employed, offering a greener alternative. tue.nl Temperature is another critical parameter, with reactions often being carried out under reflux to ensure completion.

| Catalyst System | Solvent | Aldehyde Type | Typical Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Urea-p-Toluenesulfonic acid (Urea-PTSA) | Polyethylene Glycol (PEG) | Electron-rich aromatic aldehydes | Reflux | Furnishes best yield for electron-rich aldehydes. | nih.govchemeurope.com |

| Guanidine hydrochloride-triethylamine (GnHCl-TEA) | Polyethylene Glycol (PEG) | Electron-poor aromatic and heteroaromatic aldehydes | Reflux | More suitable for electron-poor and heteroaromatic aldehydes. | nih.govchemeurope.com |

| Piperidine | Ethanol (B145695) | Various aromatic aldehydes | Reflux | A commonly used basic catalyst for this transformation. | nih.gov |

| Ethanolamine | Ethanol-water | 4-chlorobenzaldehyde | Reflux for 6 hours | Yields of 12% for 5-(4'-chlorobenzylidene)hydantoin were reported. | researchgate.net |

The electronic and steric properties of the substituents on the aromatic aldehyde significantly impact the efficacy of the Knoevenagel condensation.

Electronic Effects: As mentioned, the choice of catalyst system can be tailored to the electronic nature of the aldehyde. Aldehydes with electron-donating groups on the aromatic ring, which increase the electron density at the carbonyl carbon, generally react well with the Urea-PTSA catalyst system. nih.govchemeurope.com Conversely, aldehydes bearing electron-withdrawing groups, which make the carbonyl carbon more electrophilic, show better performance with the GnHCl-TEA system. nih.govchemeurope.com

Steric Effects: Steric hindrance, particularly from ortho-substituents on the benzaldehyde (B42025), can influence the reaction rate and yield. Bulky groups in the ortho position can impede the approach of the hydantoin nucleophile to the carbonyl carbon, potentially leading to lower yields or requiring more forcing reaction conditions. The effect of ortho substituents on the condensation can be complex and may not be solely explained by differences in the electrophilicity of the carbonyl carbon atom. mdpi.com

| Substituent Type | Effect on Aldehyde | Preferred Catalyst System | Impact on Condensation Efficacy | Reference |

|---|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increases electron density on carbonyl carbon | Urea-PTSA | Generally good yields with appropriate catalyst. | nih.govchemeurope.com |

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Decreases electron density on carbonyl carbon (more electrophilic) | GnHCl-TEA | Generally good yields with appropriate catalyst. | nih.govchemeurope.comresearchgate.net |

| Steric Hindrance (e.g., ortho-substituents) | Hinders nucleophilic attack on the carbonyl carbon | - | May lower reaction rates and yields. The effect can be complex. | mdpi.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like hydantoins in a single pot. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

The Bucherer-Bergs reaction is a classic and versatile MCR for the synthesis of 5-substituted hydantoins. nih.gov This one-pot synthesis typically involves the reaction of a carbonyl compound (an aldehyde or a ketone), a cyanide source (such as potassium or sodium cyanide), and an ammonium salt (like ammonium carbonate). nih.gov The reaction is generally heated in an aqueous ethanol solution. nih.gov

The key advantage of the Bucherer-Bergs synthesis is its ability to directly produce 5-substituted hydantoins from readily available starting materials. For the synthesis of precursors to this compound, an appropriate aryl-substituted aldehyde or ketone would be used as the carbonyl component. The resulting 5-arylhydantoin can then be further modified if necessary.

Another important route to the hydantoin ring is through the condensation of α-amino acids or their esters with isocyanates or cyanates. This method, often referred to as the Urech hydantoin synthesis when using potassium cyanate (B1221674), provides a straightforward way to construct the hydantoin scaffold from chiral or achiral amino acid precursors. chemeurope.comresearchgate.netwikipedia.org

The reaction typically proceeds in two steps:

Ureido Acid Formation: The amino acid reacts with potassium cyanate in an acidic medium to form an intermediate ureido acid. researchgate.net

Cyclization: The ureido derivative then undergoes an acid-catalyzed intramolecular cyclization to yield the hydantoin ring. researchgate.net

This methodology is particularly valuable as it allows for the incorporation of the side chain of the amino acid at the 5-position of the hydantoin ring. By starting with phenylalanine, for example, 5-benzylhydantoin can be synthesized, which can then be a precursor to this compound through subsequent oxidation. The use of enantiopure protected amino acids can also lead to the formation of enantiopure 1,5-substituted hydantoins without epimerization. organic-chemistry.org Similarly, α-amino acids can react with isocyanates to form N-substituted ureido acids, which can then be cyclized to produce N-substituted hydantoins. mdpi.com

C-5 Alkylidation Methodologies

The primary method for introducing the benzylidene group at the C-5 position of the hydantoin ring is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, hydantoin, with an aldehyde or ketone, such as benzaldehyde, typically catalyzed by a weak base. wikipedia.orgthieme-connect.de

Mechanistic Characterization of Alkylidation Reactions

The C-5 position of the hydantoin ring functions as a reactive methylene group, making it amenable to base-catalyzed condensation reactions with aldehydes. thieme-connect.de The mechanism of the Knoevenagel condensation for the synthesis of this compound proceeds through several key steps. chemistrylearner.comresearchgate.net

Enolate Formation: A basic catalyst, such as piperidine or pyridine (B92270), abstracts a proton from the active methylene group (C-5) of the hydantoin molecule. chemistrylearner.compw.live This deprotonation results in the formation of a resonance-stabilized enolate ion. The electron-withdrawing nature of the two adjacent carbonyl groups in the hydantoin ring increases the acidity of the C-5 protons, facilitating this step even with a mild base. wikipedia.org

Nucleophilic Addition: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde molecule. This step leads to the formation of an aldol-type addition product. chemistrylearner.com

Dehydration: The aldol intermediate then undergoes a dehydration reaction, where a molecule of water is eliminated to form a stable carbon-carbon double bond. wikipedia.orgresearchgate.net This final step yields the α,β-unsaturated product, this compound.

This reaction is a cornerstone in forming C=C bonds in organic synthesis and is widely employed for preparing compounds like this compound and its derivatives. researchgate.netsemanticscholar.orgresearchgate.net

Stereocontrol in Double Bond Formation: E/Z Isomerism

The formation of the double bond at the C-5 position introduces the possibility of E/Z isomerism. The spatial arrangement of the substituents around this double bond can significantly influence the molecule's properties.

In the Knoevenagel condensation, the reaction can initially yield a mixture of both E and Z isomers. However, it has been observed that these isomers can equilibrate through their common hydroxyl precursor. wikipedia.org This equilibration often allows for the isolation of the thermodynamically more stable isomer as the major product. wikipedia.org For instance, the synthesis of (Z)-5-benzylidene hydantoins has been specifically reported, indicating that reaction conditions can be optimized to favor the formation of a particular isomer. semanticscholar.org

The selectivity (E or Z) of the Knoevenagel condensation can be influenced by factors such as the structure of the reactants and the reaction conditions. nih.gov By carefully selecting catalysts and solvents, chemists can direct the reaction towards the desired stereoisomer, which is crucial for applications where specific geometric configurations are required.

Advanced and Green Chemistry Synthesis Techniques

In recent years, there has been a significant shift towards developing more efficient, rapid, and environmentally benign synthetic methods. These advanced techniques have been successfully applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods.

The synthesis of 5-arylidenehydantoins has been shown to be highly effective under microwave irradiation, with yields reported in the range of 74–96%. This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for simpler work-up procedures.

| Reactants | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| Benzil (B1666583), Urea | Microwave (750W pulses) | 30 | 74 | semanticscholar.org |

| Phthalimide, Alkyl Halides | K2CO3, TBAB, Microwave | - | 45-98 | researchgate.net |

| Aldehydes, Methylene Compounds | Neat, Microwave | 0.5-2.2 | 88-96 | nih.gov |

Solvent-Free Reaction Environments

Performing reactions without a solvent, or under "neat" conditions, is a key principle of green chemistry. This approach reduces waste, eliminates the cost and hazards associated with organic solvents, and can simplify product purification. The microwave-assisted synthesis of 5-alkylidene and 5-arylidenehydantoins has been successfully conducted under solvent-free conditions. nih.gov This method not only provides high yields (74–96%) but also represents a more sustainable and environmentally friendly route to these valuable compounds.

Biocatalysis for Enantioselective Synthesis

While biocatalysis, particularly using enzymes like hydantoinases, is widely employed for the production of chiral amino acids from racemic hydantoin derivatives, its application in the direct enantioselective synthesis of chiral hydantoins is less direct but conceptually important. nih.gov A key strategy for accessing enantiopure hydantoin derivatives involves the asymmetric hydrogenation of prochiral 5-benzylidenehydantoins. rsc.org

This method uses transition metal catalysts (e.g., Rhodium, Iridium, Palladium) combined with chiral phosphine ligands. rsc.org The prochiral this compound, which has an exocyclic double bond, is hydrogenated to create a chiral center at the C-5 position. This transformation can achieve high yields and excellent enantioselectivities (up to 98% ee). rsc.org

Another advanced approach involves the use of chiral catalysts for the synthesis of the hydantoin ring itself. For example, a chiral phosphoric acid has been used to catalyze the condensation of glyoxals and ureas, producing 5-monosubstituted hydantoins in high yields and enantioselectivities (up to 98:2 e.r.). rsc.org Mechanistic studies suggest that the enantiodetermining step in this process is the face-selective protonation of a transient enol-type intermediate. rsc.org

Utilization of Alternative Solvents and Reaction Media

Traditional syntheses of this compound, often involving the Knoevenagel condensation of hydantoin with benzaldehyde, have been adapted to utilize alternative solvents and reaction conditions aimed at improving yields, simplifying procedures, and adhering to the principles of green chemistry.

Research has demonstrated the use of n-butanol as a solvent in the presence of ammonium acetate (B1210297) and acetic acid. In one example, reacting hydantoin with 4-nitrobenzaldehyde in n-butanol at reflux temperature for three hours resulted in a 94% yield of 5-(4'-nitrobenzylidene)-hydantoin google.com. Another approach involves a modified Bucherer–Berg reaction, which employs a mixture of ethanol and water (1:1 v/v) as the reaction medium. The synthesis of 5-methyl-5-benzyl hydantoin was achieved by heating phenylacetone with sodium cyanide and ammonium carbonate in this aqueous ethanol solution at 60°C for 24 hours mdpi.com. This method highlights a move towards using more environmentally benign aqueous solvent systems.

Furthermore, the concept of using mixed catalyst systems has been explored to facilitate the condensation reaction. Systems such as urea-p-toluenesulfonic acid (Urea-PTSA) and guanidine hydrochloride-triethylamine (GnHCl-TEA) have been used to promote the synthesis of this compound and its derivatives, indicating that the choice of catalyst can be as crucial as the solvent in optimizing the reaction researchgate.net. While not involving this compound directly, related studies on similar heterocyclic structures have successfully used water as a green solvent under microwave irradiation, suggesting a promising and environmentally friendly alternative to conventional methods that rely on volatile organic solvents researchgate.net.

Derivatization Strategies for the this compound Core

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. Chemical modifications can be targeted at three main positions: the nitrogen atoms of the hydantoin ring, the exocyclic benzylidene group, and the carbonyl groups of the hydantoin core.

N-Alkylation and N-Acylation Reactions

Substitution at the N-1 and N-3 positions of the hydantoin ring is a primary strategy for creating derivatives with diverse properties.

The hydantoin ring possesses two nitrogen atoms, N-1 (an amide) and N-3 (an imide), which exhibit different acidities and nucleophilicities, leading to challenges and opportunities in regioselective substitution. The proton on the N-3 imide nitrogen is more acidic (pKa ≈ 9) than the proton on the N-1 amide nitrogen thieme-connect.de. Consequently, under standard basic conditions, deprotonation occurs preferentially at the N-3 position, leading to selective N-3 alkylation.

The use of bases such as potassium hydroxide (B78521) typically results in selective alkylation at the more acidic N-3 position semanticscholar.orgresearchgate.netresearchgate.net. Only the use of stronger bases, which can effect double deprotonation, may lead to alkylation at the more sterically hindered N-1 position semanticscholar.orgresearchgate.netresearchgate.net. However, recent methodologies have been developed to achieve direct N-1 selective alkylation. The use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF) has been shown to favor the formation of N-1 monoalkylated products in good yields jst.go.jp. This selectivity is attributed to the specific interactions between the potassium cation and the hydantoin anion in the aprotic medium.

Following the principle of preferential N-3 reactivity, a variety of N-3 substituted analogs have been synthesized. A common method involves the reaction of a pre-formed this compound with an appropriate alkylating or acylating agent in the presence of a base.

For instance, a series of ethyl and methyl [2-(5-benzylidene)-2,4-dioxoimidazolidin-3-yl]acetyl esters were synthesized by reacting 5-benzylidenehydantoins with various ethyl or methyl (2-bromoacetyl)amino acid esters semanticscholar.orgresearchgate.net. The reaction, carried out in methanol (B129727) with potassium hydroxide, selectively yielded the N-3 substituted products semanticscholar.orgresearchgate.net. The yields for these reactions ranged from low to moderate (25-63%) semanticscholar.org.

Below is a table summarizing the synthesis of several N3-substituted this compound analogs.

| Entry | This compound Reactant | Alkylating Agent | Product | Yield (%) |

| 1 | 5-(4-methoxybenzylidene)hydantoin | Methyl (2-bromoacetyl)alaninate | Methyl (2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate | 47% |

| 2 | 5-(4-methoxybenzylidene)hydantoin | Methyl 2-(2-bromoacetamido)butanoate | Methyl 2-(2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetamido)butanoate | 40% |

| 3 | 5-(4-methoxybenzylidene)hydantoin | Methyl (2-bromoacetyl)valinate | Methyl (2-(5-(4-methoxybenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)valinate | 44% |

| 4 | 5-(4-methylbenzylidene)hydantoin | Methyl (2-bromoacetyl)alaninate | Methyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate | 25% |

| 5 | 5-(4-methylbenzylidene)hydantoin | Methyl (2-bromoacetyl)valinate | Methyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)valinate | 37% |

| 6 | 5-(benzo[d] researchgate.netnih.govdioxol-5-ylmethylene)hydantoin | Ethyl (2-bromoacetyl)alaninate | Ethyl-(2-(5-(benzo[d] researchgate.netnih.govdioxol-5-ylmethylene)-2,4-dioxoimidazolidin-3-yl)acetyl)alaninate | 49% |

| 7 | 5-(4-methylbenzylidene)hydantoin | Ethyl (2-bromoacetyl)norvalinate | Ethyl (2-(5-(4-methylbenzylidene)-2,4-dioxoimidazolidin-3-yl)acetyl)norvalinate | 63% |

Data sourced from Tshiluka et al., 2022. semanticscholar.org

Functionalization of the Benzylidene Moiety

Modification of the exocyclic benzylidene group is another key strategy for diversifying the this compound structure. This is typically achieved by employing substituted benzaldehydes in the initial condensation reaction with hydantoin. This approach allows for the introduction of a wide range of functional groups onto the phenyl ring, which can modulate the electronic and steric properties of the molecule.

Examples of substituted benzaldehydes used in the synthesis include 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and piperonal (benzo[d] researchgate.netnih.govdioxole-5-carbaldehyde), leading to the corresponding 5-(4-methoxybenzylidene)hydantoin, 5-(4-methylbenzylidene)hydantoin, and 5-(benzo[d] researchgate.netnih.govdioxol-5-ylmethylene)hydantoin, respectively semanticscholar.orgresearchgate.net. Further studies have explored a wider range of substituents, including hydroxyl, methoxyl, and bromo groups at various positions on the phenyl ring, to investigate their effects on biological activity nih.govnih.gov. The Knoevenagel condensation is robust enough to tolerate these varied functional groups, providing a straightforward route to a library of functionally diverse compounds thieme-connect.de.

Synthesis of Thio- and Selenohydantoin Analogs

Replacing one or both of the carbonyl oxygens of the hydantoin ring with sulfur or selenium atoms yields thiohydantoin and selenohydantoin analogs, respectively. These modifications significantly alter the electronic properties and hydrogen-bonding capabilities of the heterocyclic core.

The synthesis of 5-benzylidene-2-thiohydantoins is well-established. They can be prepared via condensation reactions similar to their oxo-counterparts, starting from 2-thiohydantoin (B1682308) and a substituted benzaldehyde thieme-connect.de. A one-pot, solid-phase method has been developed for the high-throughput synthesis of N3-substituted 5-arylidene-2-thiohydantoin amides and acids researchgate.net. Another novel protocol involves a sequential sulfonylation/desulfination reaction of 5-benzylthiohydantoin with arylsulfonyl chlorides to construct the 5-arylidene thiohydantoin scaffold, affording products in moderate to excellent yields nih.govresearchgate.net.

Selenohydantoins are the selenium analogues of hydantoins thieme-connect.de. The synthesis of 5-benzylideneselenohydantoin derivatives generally follows similar principles to thiohydantoin synthesis, often involving the condensation of a selenohydantoin precursor with benzaldehyde. While less common than their oxygen and sulfur counterparts, these analogs are of interest for their unique chemical and biological properties.

Catalytic Systems in this compound Synthesis

The choice of catalyst is pivotal in the Knoevenagel condensation for the synthesis of 5-benzylidenehydantoins. It influences reaction rates, yields, and the range of applicable substrates. Research has explored various catalytic systems, including organocatalysis and transition metal-catalyzed transformations, to optimize the synthesis of these compounds.

Organocatalysis offers a metal-free approach to catalyze the Knoevenagel condensation between aromatic aldehydes and hydantoin. Mixed organocatalyst systems have been found to be particularly effective. One notable study investigated the use of two distinct systems: a Urea-p-Toluenesulfonic acid (Urea-PTSA) mixture and a Guanidine hydrochloride-Triethylamine (GnHCl-TEA) system, with polyethylene glycol serving as the solvent. aip.org

The research highlights a significant finding regarding substrate scope for each catalytic system. The choice between the acidic Urea-PTSA system and the basic GnHCl-TEA system depends on the electronic nature of the substituents on the aromatic aldehyde. aip.orgunair.ac.id

Urea-PTSA System: This acidic catalyst combination was found to provide the best yields when the aromatic aldehyde substrate contains electron-donating groups. aip.orgunair.ac.id

Guanidine Hydrochloride-Triethylamine (GnHCl-TEA) System: In contrast, this basic catalytic system proved to be more suitable for aromatic aldehydes bearing electron-withdrawing groups, as well as for heteroaromatic aldehydes. aip.orgunair.ac.id

This dichotomy allows for the targeted synthesis of a wide array of this compound derivatives by selecting the appropriate catalyst based on the aldehyde's electronic properties. The reactions are typically performed under reflux conditions, and the use of polyethylene glycol as a solvent offers a more environmentally friendly alternative to traditional organic solvents. aip.org

| Catalytic System | Optimal Substrate (Aromatic Aldehyde) | General Character |

|---|---|---|

| Urea-PTSA | Electron-Rich (containing electron-donating groups) | Acidic |

| Guanidine Hydrochloride-Triethylamine | Electron-Poor (containing electron-withdrawing groups) & Heteroaromatic | Basic |

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. However, based on a thorough review of the available scientific literature, there are no specific reports on the use of Manganese (Mn) or Copper(I) (Cu(I)) complexes as direct catalysts for the Knoevenagel condensation between hydantoin and aromatic aldehydes to synthesize this compound.

While transition metals are widely used in various organic transformations, their application for this specific reaction appears to be an underexplored area of research. The primary synthetic route reported for this compound remains the organocatalyzed or base-catalyzed Knoevenagel condensation. Future research may explore the potential of Lewis acidic manganese or copper catalysts to facilitate this transformation, but currently, no established protocols exist in the scientific literature.

Spectroscopic and Structural Characterization of 5 Benzylidenehydantoin Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of 5-benzylidenehydantoin analogues, offering detailed information about the connectivity, chemical environment, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy are the primary methods used to confirm the identity and purity of synthesized this compound analogues. nih.govresearchgate.net The characteristic signals in these spectra allow for the unambiguous assignment of the core hydantoin (B18101) and benzylidene structures.

In ¹H NMR spectra recorded in DMSO-d₆, the two NH protons of the hydantoin ring typically appear as distinct singlets at low field, often around 10.2-11.5 ppm. semanticscholar.org The exocyclic vinyl proton (=CH) of the benzylidene group gives a characteristic singlet peak, generally observed between 6.0 and 6.6 ppm, confirming the successful Knoevenagel condensation between hydantoin and a benzaldehyde (B42025) derivative. semanticscholar.org Protons on the aromatic ring of the benzylidene moiety exhibit signals in the aromatic region (typically 6.9-7.7 ppm), with splitting patterns and chemical shifts dependent on the substitution pattern. semanticscholar.org

In ¹³C NMR spectra, the two carbonyl carbons (C2 and C4) of the hydantoin ring are readily identified by their characteristic chemical shifts in the range of 150-170 ppm. The benzylidene carbon attached to the hydantoin ring typically resonates around 109 ppm, while the carbon of the exocyclic double bond appears further downfield. researchgate.net The specific chemical shifts of aromatic carbons provide further confirmation of the substitution on the benzylidene ring. nih.gov

The following table summarizes typical NMR chemical shifts for key atoms in this compound derivatives, which are crucial for structural verification. semanticscholar.org

| Atom | Nucleus | Typical Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |

| Hydantoin NH (Position 1) | ¹H | ~11.5 (s) |

| Hydantoin NH (Position 3) | ¹H | ~10.2-10.8 (s) |

| Benzylidene =CH | ¹H | ~6.5 (s) |

| Aromatic Ar-H | ¹H | 6.9 - 7.7 (m, d) |

| Carbonyl C=O (C2/C4) | ¹³C | 150 - 170 |

| Benzylidene C= | ¹³C | ~109 |

Data compiled from representative this compound analogues. semanticscholar.org s = singlet, d = doublet, m = multiplet.

Determination of Stereochemical Configuration (E/Z) via NMR Techniques

The exocyclic double bond in 5-benzylidenehydantoins can exist as either the E or Z geometric isomer. The stereochemical outcome is often controlled by the reaction conditions, with the Z-isomer being frequently reported as the thermodynamically more stable product in many syntheses. semanticscholar.org NMR spectroscopy is the definitive method for assigning this configuration in solution.

The primary technique for this determination is the Nuclear Overhauser Effect (NOE), observed in 2D NMR experiments like NOESY or ROESY. For the Z-isomer, an NOE correlation is expected between the vinyl proton (=CH) and the ortho-protons of the benzylidene ring, as they are in close spatial proximity. Conversely, for the E-isomer, an NOE would be anticipated between the vinyl proton and the C4 carbonyl group of the hydantoin ring.

Additionally, the chemical shifts of protons near the double bond can be indicative of the isomer. In some related systems, protons that are spatially close to an anisotropic group (like a C=N or C=O bond) in one isomer experience a notable downfield shift compared to their position in the other isomer due to deshielding effects. researchgate.netnajah.edu For 5-benzylidenehydantoins, the chemical shift of the vinyl proton and the ortho-protons of the phenyl ring can differ slightly but consistently between the E and Z forms, aiding in their differentiation. researchgate.net

Saturation Transfer Difference (STD) NMR for Ligand-Macromolecule Interactions

Many this compound analogues are designed as inhibitors of enzymes such as tyrosinase and sirtuins (SIRTs). nih.govnih.gov Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR technique used to study the binding of small molecules (ligands) to large protein receptors. It provides crucial information on whether a compound binds to a target and can identify the specific parts of the molecule—the binding epitope—that are in closest contact with the protein surface.

The STD NMR experiment works by selectively irradiating protons on the protein. This saturation is transferred via spin diffusion to the entire protein and subsequently to the bound ligand through the Nuclear Overhauser Effect. When the ligand dissociates, it carries this "memory" of saturation back into the bulk solution. By subtracting a spectrum with on-resonance protein irradiation from one with off-resonance irradiation, a difference spectrum is obtained. This STD spectrum exclusively shows signals from the protons of the ligand that were in close proximity (typically < 5 Å) to the protein.

For a this compound analogue that inhibits an enzyme like tyrosinase, an STD NMR experiment would involve:

Recording a ¹H NMR spectrum of the compound in the presence of the tyrosinase enzyme.

Selectively saturating a region of the spectrum where only protein signals appear.

Observing the resulting STD spectrum, which would show signals only for the hydantoin derivative.

Analyzing the relative intensities of the signals in the STD spectrum. Protons with the strongest enhancement (e.g., specific protons on the benzylidene ring or the hydantoin core) are identified as being most intimately involved in the binding interaction.

This technique is invaluable for validating binding, understanding the structure-activity relationship (SAR), and guiding the rational design of more potent inhibitors. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Vibrational Circular Dichroism (VCD), provide complementary information to NMR by probing the vibrational modes of molecules. These methods are particularly useful for identifying functional groups and determining the absolute configuration of chiral molecules.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound analogues. The absorption of infrared radiation excites molecular vibrations (stretching, bending), and the frequencies of these absorptions are characteristic of specific chemical bonds.

The FTIR spectra of 5-benzylidenehydantoins are characterized by several distinct absorption bands. The N-H stretching vibrations of the hydantoin ring typically appear as a broad band in the region of 3200-3400 cm⁻¹. The most intense peaks are usually the C=O stretching vibrations from the two carbonyl groups of the hydantoin ring, which are observed in the 1700-1790 cm⁻¹ range. The C=C stretching vibrations from both the aromatic ring and the exocyclic double bond are found around 1600-1650 cm⁻¹. semanticscholar.org

Attenuated Total Reflectance (ATR) is a sampling technique often used with FTIR that allows for the analysis of solid or liquid samples with minimal preparation. This makes it a convenient method for routine characterization of newly synthesized this compound powders.

The table below lists the characteristic IR absorption frequencies for this compound derivatives. semanticscholar.org

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Imide/Amide (Hydantoin) | 3200 - 3400 |

| C-H Stretch | Aromatic/Aliphatic | 2950 - 3100 |

| C=O Stretch | Carbonyl (Hydantoin) | 1700 - 1790 |

| C=C Stretch | Aromatic/Vinyl | 1600 - 1650 |

| C-O Stretch | Ether (if present) | 1000 - 1300 |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment and Mechanistic Studies

While this compound itself is achiral, the introduction of stereocenters in its analogues—for instance, through substitution with chiral side chains or by creating atropisomerism—necessitates methods to determine the absolute configuration. Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that provides this information for chiral molecules in solution. ru.nl

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. rsc.org A VCD spectrum is a plot of this difference (ΔA = Aₗ - Aᵣ) versus frequency. For a chiral molecule, the VCD spectrum shows a unique pattern of positive and negative bands, which is the spectroscopic fingerprint of its absolute configuration. The enantiomer will exhibit an exact mirror-image spectrum. thieme-connect.de

The assignment of absolute configuration using VCD involves comparing the experimentally measured spectrum with a theoretically predicted spectrum calculated using quantum mechanical methods (typically Density Functional Theory, DFT). A good match between the experimental VCD spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., R or S) allows for an unambiguous assignment of its absolute stereochemistry. rsc.org

For a chiral this compound analogue, VCD could be applied to:

Determine the absolute configuration of stereocenters introduced on substituents.

Study conformational preferences in solution, as VCD is highly sensitive to the three-dimensional arrangement of atoms.

Investigate mechanistic aspects of stereoselective reactions by determining the absolute configuration of the products.

This technique is a valuable alternative to X-ray crystallography, especially for non-crystalline samples, and provides crucial stereochemical information that is often linked to a molecule's biological function. ru.nl

Chemical Reactivity and Reaction Mechanisms of 5 Benzylidenehydantoin

Stereochemical Dynamics and Racemization Pathways

The C-5 position of substituted hydantoins can be a stereocenter, making the study of its stereochemical stability crucial. Racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, is a key aspect of the reactivity of 5-substituted hydantoins.

The racemization of 5-substituted hydantoins, such as 5-benzylhydantoin, in aqueous solutions has been the subject of detailed kinetic and mechanistic investigation. cardiff.ac.uk Studies combining kinetics of racemization, hydrogen/deuterium (B1214612) exchange, and kinetic isotope effects have provided strong evidence favoring a unimolecular electrophilic substitution (SeI) mechanism. cardiff.ac.uk

This mechanism involves a rate-determining proton loss from the C-5 position to form a planar, achiral enolate or carbanion intermediate, which is stabilized by the two adjacent carbonyl groups. Subsequent reprotonation can occur from either face with equal probability, leading to the formation of a racemic mixture. This contrasts with a proposed Se2 process. cardiff.ac.uk The reaction is typically base-catalyzed, where a base (B:) abstracts the proton from the chiral carbon (C-5).

Proposed SeI Racemization Mechanism:

Proton Abstraction: A base removes the proton from the C-5 carbon of the (R)- or (S)-hydantoin.

Formation of Planar Intermediate: A resonance-stabilized, planar, and achiral enolate ion is formed.

Reprotonation: The intermediate is protonated by the conjugate acid (BH), which can occur on either face of the planar molecule, resulting in a racemic mixture of (R)- and (S)-hydantoins.

The rate of racemization, or stereolability, is highly sensitive to the nature of the substituents on both the hydantoin (B18101) ring and the 5-substituent.

Electronic Effects: The presence of electron-withdrawing groups on the phenyl moiety of 5-benzylidenehydantoin derivatives can significantly enhance the rate of racemization. researchgate.net These groups increase the acidity of the C-5 proton, facilitating its abstraction and the formation of the carbanionic intermediate. researchgate.net

Intramolecular Catalysis: Structural modifications to the hydantoin ring itself also play a critical role. For instance, hydantoins containing a protonated amino or an ammonium (B1175870) group exhibit increased stereolability. This is attributed to an intramolecular facilitation of racemization, where the positive charge stabilizes the developing negative charge in the transition state of the proton abstraction step. cardiff.ac.uk

| Structural Modification | Observation | Implication on Stereolability |

| Electron-withdrawing group on phenyl ring | Enhanced racemization rate researchgate.net | Increased |

| Protonated amino/ammonium group on hydantoin structure | Increased racemization rate cardiff.ac.uk | Increased |

| Neutral alkyl or aryl groups | Baseline stereolability | Baseline |

Hydrogen/Deuterium (H/D) exchange studies are powerful tools for elucidating reaction mechanisms, particularly for processes involving proton transfer. nih.govyoutube.com In the context of hydantoin racemization, monitoring the rate of deuterium incorporation at the C-5 position provides direct insight into the rate of carbanion formation.

Kinetic studies have shown that the rate of H/D exchange at the chiral center of 5-substituted hydantoins corresponds closely with the rate of racemization. This crucial observation supports a mechanism where the breaking of the C-H bond is the rate-limiting step for both processes, which is a cornerstone of the SeI mechanism. cardiff.ac.uk Furthermore, the analysis of primary and solvent kinetic isotope effects derived from these H/D exchange experiments provides further evidence for this mechanistic pathway. cardiff.ac.uk

Solvent Effects on Reaction Rates and Equilibria

Studies on the racemization and H/D exchange of 5-benzylhydantoins in mixed aqueous media have revealed marked solvent effects. cardiff.ac.uk

Rate-Increasing Effects: The addition of dimethyl sulfoxide (B87167) (DMSO) to phosphate (B84403) buffers was found to cause a significant rate-increasing effect for all substrates studied. cardiff.ac.uk This is likely due to DMSO's ability to effectively solvate the cationic counter-ions of the base catalyst, thereby increasing the basicity and catalytic activity of the anionic catalyst.

Rate-Decreasing Effects: In contrast, co-solvents like 2-propanol and dioxane showed a rate-decreasing effect on the racemization of neutral hydantoins. cardiff.ac.uk This can be attributed to a decrease in the polarity of the medium, which may destabilize the charged transition state of the proton abstraction step.

Cationic Hydantoins: Interestingly, for a cationic hydantoin derivative, both 2-propanol and dioxane exhibited a rate-increasing effect. cardiff.ac.uk This highlights the complexity of solvent effects, where phenomena such as preferential solvation of the substrate and the catalyst play a crucial role in determining the reaction rate. cardiff.ac.uk

| Solvent/Co-solvent | Effect on Racemization Rate (Neutral Hydantoins) | Proposed Reason |

| DMSO | Increase cardiff.ac.uk | Enhanced basicity of anionic catalysts cardiff.ac.uk |

| 2-Propanol | Decrease cardiff.ac.uk | Preferential solvation and reduced catalyst basicity cardiff.ac.uk |

| Dioxane | Decrease cardiff.ac.uk | Preferential solvation and reduced catalyst basicity cardiff.ac.uk |

Tautomerism of the Hydantoin Ring and Its Impact on Reactivity

Theoretical studies using Density Functional Theory (DFT) have shown that the diketo tautomer of hydantoin is the most stable form in both the gas phase and in solution. orientjchem.org While other enol and dihydroxy tautomers can exist, they are generally higher in energy. orientjchem.org

The presence of these less stable tautomers, even in small equilibrium concentrations, can provide alternative reaction pathways. For example, the enol tautomer, with its hydroxyl group, can exhibit different nucleophilic or electrophilic properties compared to the diketo form. The energy barriers for the interconversion between tautomers can be substantial, but can be lowered by the catalytic effect of explicit solvent molecules, such as water, which can facilitate the proton transfer. researchgate.net This tautomeric equilibrium influences the reactivity of the N-H and C=O groups within the ring, affecting substitution reactions and interactions with biological targets.

Mechanisms of Biological Interaction (Excluding Clinical Outcomes)

This compound and its derivatives interact with biological systems through various molecular mechanisms, acting as inhibitors of specific enzymes or interacting with cellular components.

Enzyme Inhibition: Certain this compound derivatives have been identified as inhibitors of sirtuins (SIRTs), a class of enzymes involved in deacetylation. nih.gov Mechanistic studies revealed a non-competitive and mixed-type inhibition kinetic profile toward the acetyl-lysine substrate and the NAD+ cofactor, respectively. nih.gov Molecular modeling suggests a specific binding mode within the enzyme's active site, establishing this scaffold as a basis for SIRT inhibition. nih.gov Another derivative, UPR1024, was designed to act as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor by interacting with the ATP-binding site of the enzyme. nih.govresearchgate.net

Induction of DNA Damage: Beyond enzyme inhibition, some derivatives exhibit additional mechanisms of action. The compound UPR1024, for example, was found to induce significant levels of DNA strand breaks. nih.govresearchgate.net This action suggests that the molecule may interact directly or indirectly with DNA or components of the DNA repair machinery, leading to a secondary cytotoxic effect. This dual mechanism, combining kinase inhibition and DNA damage, highlights the potential for complex biological interactions. nih.govresearchgate.net

| Compound/Derivative | Biological Target/Interaction | Molecular Mechanism |

| This compound Scaffold | Sirtuin 2 (SIRT2) nih.gov | Non-competitive/mixed-type enzyme inhibition nih.gov |

| UPR1024 | Epidermal Growth Factor Receptor (EGFR) nih.govresearchgate.net | Tyrosine kinase inhibition at ATP-binding site nih.govresearchgate.net |

| UPR1024 | Genomic DNA nih.govresearchgate.net | Induction of DNA strand breaks nih.govresearchgate.net |

Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive, Mixed-Type)

This compound derivatives have been identified as potent inhibitors of various enzymes, demonstrating a range of inhibition mechanisms that underscore the versatility of this chemical scaffold. The nature of this inhibition can be competitive, non-competitive, or of a mixed-type, each defined by how the inhibitor interacts with the enzyme and its substrate.

Competitive Inhibition: In this mechanism, the inhibitor molecule, being structurally similar to the natural substrate, binds to the active site of the enzyme. This binding is reversible and prevents the substrate from accessing the same site. The inhibitory effect can be overcome by increasing the concentration of the substrate. A notable example is a series of 5-(substituted benzylidene)hydantoin analogs designed as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. One particular derivative, compound 2e, featuring a hydroxyl group at the R(2) position and a methoxy (B1213986) group at the R(3) position of the benzylidene moiety, was identified as a competitive inhibitor of mushroom tyrosinase. nih.gov Kinetic analysis and molecular docking studies confirmed that this compound strongly interacts with the residues within the active site of tyrosinase. nih.gov

Non-Competitive and Mixed-Type Inhibition: Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax).

A study of a specific this compound derivative, identified as compound 97, revealed its activity as an inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of enzymes involved in cellular regulation. nih.gov Detailed kinetic analysis of this compound demonstrated a non-competitive inhibition pattern with respect to the acetyl-lysine substrate and a mixed-type inhibition pattern concerning the co-substrate NAD+. nih.gov This dual mechanism highlights the complex interactions that this compound derivatives can have with their enzymatic targets.

| Inhibition Type | Effect on Km (Substrate Affinity) | Effect on Vmax (Maximum Velocity) | Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Active Site |

| Non-Competitive | Unchanged | Decreases | Allosteric Site |

| Mixed-Type | Increases or Decreases | Decreases | Allosteric Site |

DNA Damage Induction

Beyond enzyme inhibition, certain this compound derivatives have been shown to induce DNA damage, adding another layer to their mechanism of action, particularly in the context of anticancer research. This genotoxic activity can contribute to the cytotoxic effects of these compounds against cancer cells.

A prominent example is the compound UPR1024, a this compound derivative initially designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. aacrjournals.org Research has revealed that UPR1024 possesses a dual mechanism of action, one of which is the induction of significant levels of DNA strand breaks. aacrjournals.org This DNA damage was observed in non-small cell lung cancer cell lines and was found to be concentration- and time-dependent. aacrjournals.org

The induction of DNA damage by UPR1024 is associated with an increased expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(WAF1). aacrjournals.org These proteins are key components of the cellular DNA damage response pathway. Their upregulation suggests that the cell recognizes the DNA lesions caused by UPR1024 and attempts to arrest the cell cycle to allow for DNA repair. This genotoxic effect is considered an additive mechanism of action to its EGFR-inhibiting properties, potentially enhancing its efficacy in killing cancer cells. aacrjournals.org The presence of a wild-type p53 gene was found to improve the drug's efficacy, although the effect was also observed in cells lacking functional p53. aacrjournals.org

| Compound | Type of DNA Damage | Associated Cellular Response |

|---|---|---|

| UPR1024 | DNA strand breaks | Increased expression of p53 and p21(WAF1) |

Computational Chemistry and Modeling of 5 Benzylidenehydantoin Systems

Electronic Structure and Molecular Orbital Theory Calculations

Understanding the electronic structure of 5-benzylidenehydantoin is fundamental to elucidating its reactivity and interaction capabilities. Molecular orbital theory calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in this regard.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been widely utilized to investigate the geometry and electronic characteristics of hydantoin (B18101) derivatives. nih.govmdpi.com The B3LYP functional combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) is a common choice for these calculations. nih.govresearchgate.net Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental results from X-ray crystallography. mdpi.com

Beyond structural analysis, DFT calculations are crucial for understanding the electronic properties of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. These calculations also provide insights into the distribution of electron density, which is essential for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

| DFT Functional | Basis Set | Key Properties Investigated | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Bond Lengths, Bond Angles, HOMO-LUMO Energies | nih.gov |

| B3LYP | 6-31+G(d,p) | Geometry Optimization, Natural Bond Orbital (NBO) Analysis, Atomic Charges | researchgate.net |

| B3PW91 | 6-311+G(2df,2p) | Adiabatic Electron Affinity (AEA) | researchgate.net |

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods

For studying this compound within a large biological system, such as an enzyme's active site, Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods offer a significant advantage. mdpi.comresearchgate.net This approach combines the accuracy of quantum mechanics (QM) for a critical region of the system with the computational efficiency of molecular mechanics (MM) for the larger, less reactive environment. mdpi.com

In a typical QM/MM setup for a this compound-enzyme complex, the this compound ligand and the key amino acid residues in the enzyme's active site would be treated with a QM method like DFT. researchgate.net This allows for a detailed description of the electronic rearrangements that occur during ligand binding or a chemical reaction. The rest of the protein and the surrounding solvent are treated using a classical MM force field. mdpi.com This dual approach provides a balance between computational cost and accuracy, making it feasible to model complex biological systems and study phenomena like enzyme catalysis and ligand binding with a high level of detail. bohrium.com

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This technique is extensively used to study this compound derivatives and their potential as inhibitors of various enzymes.

Prediction of Binding Modes and Affinities with Target Biomolecules (e.g., Enzymes, Receptors)

Molecular docking simulations have been successfully employed to predict the binding modes of this compound derivatives with a range of biological targets. These studies have been instrumental in identifying these compounds as potential inhibitors for enzymes such as sirtuins, tyrosinase, and aldose reductase. nih.govnih.govresearchgate.net For instance, a this compound derivative was identified as a scaffold for the inhibition of SIRT2, with the compound showing activity in the low micromolar range. nih.gov

Docking studies provide a binding score or an estimated binding affinity (e.g., in kcal/mol), which helps in ranking different derivatives and prioritizing them for further experimental testing. nih.gov The lower the binding energy, the more stable the ligand-protein complex is predicted to be.

| Target Biomolecule | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|

| Sirtuin 2 (SIRT2) | Cancer, Neurodegeneration | Identified this compound as a new scaffold for SIRT2 inhibition. | nih.gov |

| Mushroom Tyrosinase | Hyperpigmentation | Predicted strong interaction with active site residues, suggesting competitive inhibition. | nih.gov |

| Aldose Reductase (ALR2) | Diabetic Complications | Designed hydantoin-based molecules as dual inhibitors of ALR2 and PARP-1. | researchgate.net |

| Cholesterol Oxidase | Cardiovascular Disease | Demonstrated strong binding affinities for N-alkylated hydantoin derivatives. | nih.gov |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

A crucial aspect of molecular docking is the detailed analysis of the intermolecular interactions between the ligand and the target protein. These interactions are key to the stability of the complex and the ligand's inhibitory activity. For this compound derivatives, common interactions include:

Hydrogen Bonds: The hydantoin ring contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), allowing it to form hydrogen bonds with amino acid residues in the active site of the target protein. rsc.org

Hydrophobic Contacts: The benzylidene group provides a hydrophobic surface that can engage in van der Waals interactions and hydrophobic contacts with nonpolar residues of the protein. ukm.my

Pi-Interactions: The aromatic ring of the benzylidene moiety can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

For example, in the docking of a 5-(substituted benzylidene)hydantoin derivative with mushroom tyrosinase, the compound was found to interact strongly with the residues in the enzyme's active site, supporting its role as a competitive inhibitor. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time. researchgate.netresearchgate.net MD simulations have been used to confirm the stability of the binding of hydantoin derivatives to their target enzymes. researchgate.netresearchgate.net

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions. The simulation then calculates the trajectory of every atom in the system over a period of time, typically nanoseconds to microseconds. researchgate.net

Analysis of the MD trajectory can provide valuable information, including:

Root Mean Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein and the ligand. Regions with high RMSF values are more flexible.

Hydrogen Bond Analysis: MD simulations allow for the monitoring of the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, providing insights into the stability of these key interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property descriptors of a series of compounds with their biological activities or physicochemical properties, respectively. nih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular features crucial for a desired biological effect. svuonline.org For this compound systems, 3D-QSAR approaches, which consider the three-dimensional properties of the molecules, are particularly insightful. neovarsity.org

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to establish a correlation between the biological activity of a set of molecules and their 3D shape and electrostatic characteristics. ijpsonline.comscribd.com The fundamental premise of CoMFA is that the interactions between a ligand and its biological target are primarily non-covalent, and that variations in biological activity within a series of compounds can be explained by changes in their surrounding steric and electrostatic fields. ijpsonline.comdrugdesign.org

The CoMFA procedure involves several key steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is selected. ijpsonline.com

Molecular Alignment: All molecules in the dataset are aligned or superimposed according to a common structural feature or pharmacophore hypothesis. This is a critical step, as the quality of the alignment directly impacts the predictive power of the model. scribd.comslideshare.net

Field Calculation: The aligned molecules are placed in a 3D grid. A probe atom (typically a sp³ carbon with a +1 charge) is systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and each molecule are calculated. slideshare.netresearchgate.netgoogle.com This process generates two data tables of field values for each molecule.

Statistical Analysis: Partial Least Squares (PLS) analysis is employed to derive a linear function that correlates the variations in the CoMFA field values with the variations in biological activity. ijpsonline.comscribd.com The predictive ability of the resulting model is rigorously assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

The results of a CoMFA study are often visualized as 3D contour maps. mdpi.com These maps highlight regions in space where specific properties are correlated with biological activity. For this compound derivatives, these maps could indicate:

Steric Maps: Green contours might show regions where bulky substituents increase activity, while yellow contours could indicate areas where steric bulk is detrimental.

Electrostatic Maps: Blue contours might highlight regions where positive electrostatic potential is favorable, suggesting the placement of electron-donating groups. Red contours could show areas where negative potential is preferred, guiding the introduction of electron-withdrawing groups.

By interpreting these maps, medicinal chemists can rationally design new this compound analogs with potentially enhanced activity.

Illustrative CoMFA Data Table: This table demonstrates the type of data used to build a CoMFA model for a hypothetical series of this compound derivatives. The 'Field Values' represent the thousands of calculated steric and electrostatic interaction energies at each grid point.

Comparative Molecular Similarity Index Analysis (CoMSIA) is another powerful 3D-QSAR method that extends the principles of CoMFA. slideshare.net A key difference is that CoMSIA calculates similarity indices at each grid point using a Gaussian-type function, which avoids the singularities that can occur at atomic positions in CoMFA and results in smoother, more easily interpretable contour maps. nih.gov

Crucially, CoMSIA evaluates five different physicochemical properties, providing a more comprehensive description of the molecule's interaction potential:

Steric

Electrostatic

Hydrophobic

Hydrogen Bond Donor

Hydrogen Bond Acceptor

This expanded set of descriptors allows CoMSIA to model a wider range of non-covalent interactions that are important for ligand-receptor binding. scribd.comnih.gov The statistical analysis, typically PLS, is performed similarly to CoMFA, correlating the similarity indices with biological activity. nih.gov

For a series of this compound derivatives, a CoMSIA analysis would yield five corresponding contour maps. researchgate.net In addition to the steric and electrostatic insights provided by CoMFA, these maps would offer guidance on:

Hydrophobic Fields: Yellow contours could indicate regions where hydrophobic character is favorable for activity, while white or grey contours might suggest areas where hydrophilic properties are preferred.

Hydrogen Bond Donor/Acceptor Fields: Cyan contours could show where hydrogen bond donors on the ligand would enhance binding, while magenta or purple contours might highlight favorable positions for hydrogen bond acceptors.

The detailed interaction profiles generated by CoMSIA can provide a more nuanced understanding of the structure-activity relationship, leading to more refined hypotheses for the design of new this compound-based compounds. mdpi.com

Illustrative CoMSIA Statistical Results: This table shows example statistical parameters that would be used to validate the robustness and predictive power of a CoMSIA model.

In Silico Prediction of Stereoisomerism and Conformational Preferences

The three-dimensional structure of a molecule, including its stereochemistry and preferred conformation, is critical to its biological activity. In silico, or computational, methods are essential for predicting and analyzing these features for this compound systems. researchgate.net

A key structural feature of this compound is the exocyclic double bond connecting the benzylidene group to the hydantoin ring. This bond restricts rotation, giving rise to the possibility of geometric isomerism (E and Z isomers). libretexts.org The spatial arrangement of the phenyl ring relative to the hydantoin core is different in each isomer, which can significantly impact how the molecule fits into a receptor binding site. Computational techniques, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the E and Z isomers to predict which is more stable and therefore more likely to be the predominant form. nih.gov

These computational explorations are vital for:

Identifying the Bioactive Conformation: Determining the specific 3D shape the molecule adopts when it binds to its biological target.

Understanding Structure-Activity Relationships: Rationalizing why certain structural modifications lead to changes in activity based on their effect on conformational preferences.

Guiding 3D-QSAR Studies: Providing realistic, low-energy conformations for use in alignment procedures for CoMFA and CoMSIA.

By predicting the stable stereoisomers and conformational preferences, computational modeling provides crucial insights into the structural basis of the biological activity of this compound derivatives.

Structure Activity Relationship Sar Investigations of 5 Benzylidenehydantoin Derivatives

Correlating Structural Modifications with Biological Target Modulation

The biological activity of 5-benzylidenehydantoin derivatives is profoundly influenced by the nature and position of substituents on both the hydantoin (B18101) ring and the benzylidene moiety. These modifications dictate the molecule's interaction with the active or allosteric sites of target proteins.

Sirtuins (SIRT1, SIRT2): The this compound framework has been identified as a novel scaffold for the inhibition of sirtuins, a class of NAD+-dependent deacetylases. nih.gov Through a combination of virtual screening and cell-based assays, this compound derivatives were discovered as inhibitors of SIRT2 activity. nih.gov One particular compound, referred to as compound 97 in a study, was found to be active in the low micromolar range against SIRT2. nih.gov Further enzymatic assays revealed that this compound class exhibits a non-selective inhibition profile against sirtuins and displays a mixed-type inhibition kinetic towards NAD+ and a non-competitive kinetic towards the acetyl-lysine substrate. nih.gov

Tyrosinase: this compound derivatives have been extensively studied as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibitory potency is highly dependent on the substitution pattern on the benzylidene ring.

A derivative with a hydroxyl group at the R2 position and a methoxy (B1213986) group at the R3 position of the phenyl ring was identified as a potent competitive inhibitor of mushroom tyrosinase. nih.gov

Another study highlighted that (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin, a closely related analog, exhibited an IC50 value of 1.07 µM, which was significantly more potent than the well-known inhibitors kojic acid (IC50 = 19.69 µM) and resveratrol (B1683913) (IC50 = 26.63 µM).

| Compound | Substituents on Benzylidene Ring | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 2e | 2-OH, 3-OCH3 | Potent Inhibition | nih.gov |

| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | 2,4-diOH (Thiohydantoin analog) | 1.07 µM | |

| Kojic Acid (Reference) | N/A | 19.69 µM |

Kinases (EGFR, HER2, HER4, IGF1R, InsR, VEGFR-2, PDGFRα, PDGFRβ, c-Met): This scaffold has proven to be a promising starting point for the development of small molecule kinase inhibitors. The hydantoin ring can function as a hinge-binding motif, mimicking the adenine (B156593) part of ATP.

VEGFR-2, PDGFRα, and PDGFRβ: A study of several benzalhydantoin derivatives against a panel of eight receptor tyrosine kinases revealed selective activity. (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione showed moderate inhibitory activity against VEGFR-2 (46% inhibition), PDGFR-α (57% inhibition), and PDGFR-β (57% inhibition) at a concentration of 10 µM. Another derivative, (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione, was also moderately active against VEGFR-2, with 56% inhibition at 10 µM.

EGFR: A series of 1,5-disubstituted hydantoins were designed to target the ATP-binding site of EGFR. Compounds with a 1-phenethyl group and a 5-(E)-benzylidene substituent were found to inhibit EGFR autophosphorylation. SAR studies indicated that adding a 4-hydroxy group to the benzylidene ring (Compound HA 5) resulted in the most active compound in the series, with 60.9% kinase inhibition at 50 µM.

| Compound Name | Target Kinase | Activity (% Inhibition @ 10 µM) | Reference |

|---|---|---|---|

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | VEGFR-2 | 46% | |

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | PDGFR-α | 57% | |

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione | PDGFR-β | 57% | |

| (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione | VEGFR-2 | 56% | |

| 1-phenethyl-5-(E)-(4-hydroxybenzylidene)hydantoin | EGFR | 60.9% (@ 50 µM) |

α-Glucosidase and α-Amylase: Derivatives of this compound have been explored for their potential as anti-diabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes. SAR studies on a series of N-substituted hydantoins showed that the substitution pattern on the phenyl ring plays a significant role in α-glucosidase inhibition. The exchange of methyl or methoxy-phenyl groups with electron-withdrawing dioxole derivatives led to improved inhibitory activity.

Protein Tyrosine Phosphatase 1B (PTP1B), Dipeptidyl Peptidase IV (DPPIV), Sodium-Glucose Cotransporter 2 (SGLT2), ADAMTS-4, ADAMTS-5, PDE5: Based on the available scientific literature, detailed SAR studies focusing specifically on this compound derivatives as direct inhibitors for PTP1B, DPPIV, SGLT2, ADAMTS-4, ADAMTS-5, and PDE5 are limited. While related heterocyclic scaffolds have been investigated for these targets, a comprehensive body of work on the this compound core for these particular enzymes is not extensively documented.

The electronic and steric properties of substituents on the benzylidene ring are critical determinants of biological activity.

Halogenation: The introduction of halogen atoms can enhance activity, often attributed to increased lipophilicity and the ability to form specific halogen bonds. For EGFR inhibition, a 3-chloro substituent on the benzylidene ring resulted in a highly potent compound.

Electron-Donating/Withdrawing Groups: The electronic nature of the substituent significantly modulates potency.

Electron-Donating Groups (EDGs): Hydroxyl (-OH) and methoxy (-OCH3) groups are frequently associated with enhanced activity. For tyrosinase inhibition, dihydroxy substitutions (e.g., 2,4-diOH) are particularly favorable. nih.gov A 4-hydroxy group was found to be the most beneficial for EGFR inhibition in one series. For VEGFR-2 inhibition, the presence of a methoxy group increased inhibitory effects.

Electron-Withdrawing Groups (EWGs): The effect of EWGs can be target-dependent. For α-glucosidase inhibition, the introduction of an electron-withdrawing dioxole moiety improved activity compared to derivatives with EDGs like methyl or methoxy groups.

Alkylation: Alkylation on the hydantoin ring, particularly at the N-3 position, can influence activity. For VEGFR-2 inhibition, it was suggested that a free N-3 position (unsubstituted) is an important factor for inhibitory effects, as N-alkylated derivatives showed reduced activity.

Elucidation of Pharmacophoric Features within the this compound Scaffold

Analysis of SAR data across multiple targets allows for the elucidation of key pharmacophoric features of the this compound scaffold.

Hydrogen Bonding: The hydantoin ring itself is a critical pharmacophoric element, containing two carbonyl groups (hydrogen bond acceptors) and two amide protons (hydrogen bond donors). The N-1 and N-3 protons are often involved in crucial hydrogen bonding interactions with the hinge region of kinases or the active sites of other enzymes.

Planar Aromatic System: The conjugated system formed by the benzylidene group and the hydantoin ring creates a relatively planar structure that facilitates π-π stacking and hydrophobic interactions within protein binding pockets.

Substituent Vector: The substituted phenyl ring acts as a key recognition element. The position and nature of substituents provide vectors for specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that determine potency and selectivity. For many targets, substituents at the para- and meta-positions of the phenyl ring are crucial for activity.